molecular formula C11H14O3 B12004282 Hydroxy(2,4,6-trimethylphenyl)acetic acid CAS No. 20797-56-2

Hydroxy(2,4,6-trimethylphenyl)acetic acid

Cat. No.: B12004282
CAS No.: 20797-56-2
M. Wt: 194.23 g/mol
InChI Key: IRQXVXUXARGLQG-UHFFFAOYSA-N
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Description

Hydroxy(2,4,6-trimethylphenyl)acetic acid is an organic compound with the molecular formula C11H14O3. It features a hydroxy group attached to a 2,4,6-trimethylphenyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy(2,4,6-trimethylphenyl)acetic acid typically involves the reaction of 2,4,6-trimethylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxy group of the phenol attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Hydroxy(2,4,6-trimethylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed:

Scientific Research Applications

Hydroxy(2,4,6-trimethylphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydroxy(2,4,6-trimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the activity of target proteins and enzymes .

Comparison with Similar Compounds

  • 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid
  • 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
  • 2,4,6-Trimethylphenylacetic acid

Comparison: Hydroxy(2,4,6-trimethylphenyl)acetic acid is unique due to the presence of both hydroxy and acetic acid functional groups attached to a 2,4,6-trimethylphenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

20797-56-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-hydroxy-2-(2,4,6-trimethylphenyl)acetic acid

InChI

InChI=1S/C11H14O3/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14)

InChI Key

IRQXVXUXARGLQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(=O)O)O)C

Origin of Product

United States

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